molecular formula C7H11F2NO B6210391 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide CAS No. 1197420-21-5

3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide

Cat. No.: B6210391
CAS No.: 1197420-21-5
M. Wt: 163.2
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Description

3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide is a chemical compound with the molecular formula C7H11F2NO It is characterized by the presence of two fluorine atoms attached to the cyclobutane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide typically involves the reaction of cyclobutanone with difluoromethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorine atoms in the cyclobutane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved in its action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,3-difluorocyclobutanecarboxamide: Similar structure but lacks the N,N-dimethyl group.

    3,3-difluoro-N-methylcyclobutanecarboxamide: Contains only one methyl group on the nitrogen atom.

    3,3-difluoro-N,N-diethylcyclobutanecarboxamide: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide is unique due to the presence of both fluorine atoms and the N,N-dimethyl group. This combination of structural features can influence its reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.

Properties

CAS No.

1197420-21-5

Molecular Formula

C7H11F2NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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